molecular formula C22H26N2O2 B217760 1-(1-Hydroxy-2-propylamino)-3-(1-naphthoxy)-2-propanol CAS No. 103478-75-7

1-(1-Hydroxy-2-propylamino)-3-(1-naphthoxy)-2-propanol

Cat. No. B217760
CAS RN: 103478-75-7
M. Wt: 275.34 g/mol
InChI Key: MHPXVWGZWMQPKT-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Hydroxy-2-propylamino)-3-(1-naphthoxy)-2-propanol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions.

Mechanism of Action

1-(1-Hydroxy-2-propylamino)-3-(1-naphthoxy)-2-propanol 118,551 works by selectively blocking the β2-adrenergic receptor, which is found in various tissues throughout the body, including the lungs, heart, and skeletal muscle. By blocking this receptor, 1-(1-Hydroxy-2-propylamino)-3-(1-naphthoxy)-2-propanol 118,551 inhibits the effects of epinephrine and norepinephrine, which are the primary hormones that stimulate the β2-adrenergic receptor. This leads to a decrease in the dilation of the bronchioles, a decrease in heart rate, and a decrease in glucose production in the liver.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-Hydroxy-2-propylamino)-3-(1-naphthoxy)-2-propanol 118,551 depend on the tissue in which the β2-adrenergic receptor is located. In the lungs, 1-(1-Hydroxy-2-propylamino)-3-(1-naphthoxy)-2-propanol 118,551 decreases bronchodilation, which can be beneficial in the treatment of asthma and COPD. In the heart, 1-(1-Hydroxy-2-propylamino)-3-(1-naphthoxy)-2-propanol 118,551 decreases heart rate, which can be beneficial in the treatment of cardiovascular disease. In the liver, 1-(1-Hydroxy-2-propylamino)-3-(1-naphthoxy)-2-propanol 118,551 decreases glucose production, which can be beneficial in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

1-(1-Hydroxy-2-propylamino)-3-(1-naphthoxy)-2-propanol 118,551 has several advantages for use in lab experiments. It is highly selective for the β2-adrenergic receptor, which allows for specific targeting of this receptor. It is also relatively stable and easy to handle, which makes it a convenient tool for researchers. However, 1-(1-Hydroxy-2-propylamino)-3-(1-naphthoxy)-2-propanol 118,551 has some limitations. It has a short half-life, which can make it difficult to maintain consistent levels in experiments. It also has some off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research involving 1-(1-Hydroxy-2-propylamino)-3-(1-naphthoxy)-2-propanol 118,551. One area of interest is the role of β2-adrenergic receptors in cancer. Recent studies have suggested that these receptors may play a role in tumor growth and metastasis, and 1-(1-Hydroxy-2-propylamino)-3-(1-naphthoxy)-2-propanol 118,551 could be a useful tool for investigating this further. Another area of interest is the development of more selective β2-adrenergic receptor antagonists. While 1-(1-Hydroxy-2-propylamino)-3-(1-naphthoxy)-2-propanol 118,551 is highly selective, it still has some off-target effects, and the development of more selective compounds could improve the specificity of research in this area. Finally, there is interest in using 1-(1-Hydroxy-2-propylamino)-3-(1-naphthoxy)-2-propanol 118,551 in combination with other drugs to enhance their effects. For example, combining 1-(1-Hydroxy-2-propylamino)-3-(1-naphthoxy)-2-propanol 118,551 with a bronchodilator could improve the treatment of asthma and COPD.

Synthesis Methods

1-(1-Hydroxy-2-propylamino)-3-(1-naphthoxy)-2-propanol 118,551 can be synthesized using a multi-step process involving the reaction of 1-naphthol with epichlorohydrin to form 1-naphthyl glycidyl ether. This intermediate is then reacted with 2-amino-1-propanol to form the desired product, 1-(1-Hydroxy-2-propylamino)-3-(1-naphthoxy)-2-propanol 118,551.

Scientific Research Applications

1-(1-Hydroxy-2-propylamino)-3-(1-naphthoxy)-2-propanol 118,551 is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions. It is commonly used in studies of asthma, chronic obstructive pulmonary disease (COPD), cardiovascular disease, and diabetes. 1-(1-Hydroxy-2-propylamino)-3-(1-naphthoxy)-2-propanol 118,551 is also used in studies of the central nervous system, including anxiety and depression.

properties

IUPAC Name

(2R)-1-[[(2S)-1-hydroxypropan-2-yl]amino]-3-naphthalen-1-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-12(10-18)17-9-14(19)11-20-16-8-4-6-13-5-2-3-7-15(13)16/h2-8,12,14,17-19H,9-11H2,1H3/t12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPXVWGZWMQPKT-GXTWGEPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NCC(COC1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC[C@H](COC1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908442
Record name 2-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Hydroxy-2-propylamino)-3-(1-naphthoxy)-2-propanol

CAS RN

103478-75-7
Record name 1-(1-Hydroxy-2-propylamino)-3-(1-naphthoxy)-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103478757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.